molecular formula C16H20F3NO5S2 B2564309 3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine CAS No. 1448054-96-3

3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine

Cat. No. B2564309
M. Wt: 427.45
InChI Key: IXEHAVBNNVUJMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring, and the introduction of the sulfonyl and trifluoromethoxy groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring provides a rigid, three-dimensional structure, while the sulfonyl and trifluoromethoxy groups may influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The azetidine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The sulfonyl and trifluoromethoxy groups could also participate in reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the azetidine ring, the sulfonyl groups, and the trifluoromethoxy group would all contribute to these properties .

Scientific Research Applications

Efficient Synthesis and Cyclization Methods

  • Azetidine Synthesis : A study by Fritz et al. (2012) describes an efficient synthesis of azetidines using arylglycine derivatives, which could potentially include compounds similar to the one , highlighting a broad scope for the synthesis of azetidine derivatives Sven P. Fritz et al., 2012.

Medicinal Chemistry Applications

  • Antibacterial and Antimicrobial Activity : Parvez et al. (2010) and Darwish et al. (2014) have explored the antibacterial potential of monocyclic β-lactams and synthesized heterocyclic compounds incorporating sulfamoyl moiety, respectively. These studies suggest that azetidine derivatives, due to their structural features, could be explored for their antibacterial and antimicrobial efficacy Ali Parvez et al., 2010; E. Darwish et al., 2014.

Organic and Medicinal Chemistry Synthesis

  • Cyclooxygenase-2 Inhibitors : Research by Swarbrick et al. (2009) and Black et al. (1999) on novel series of cyclooxygenase-2 inhibitors involves the use of sulfonyl and trifluoromethyl groups, indicating the relevance of such chemical groups in the development of potential therapeutic agents M. Swarbrick et al., 2009; W. Black et al., 1999.

Advanced Organic Synthesis Techniques

  • Multicomponent Reactions : Xu et al. (2007) demonstrated a copper-catalyzed multicomponent reaction involving terminal alkynes, sulfonyl azides, and carbodiimides to synthesize 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. This study showcases the utility of complex azetidine derivatives in synthetic organic chemistry Xiaoliang Xu et al., 2007.

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should be taken when working with this compound to minimize risks .

Future Directions

The future research directions for this compound could include studying its synthesis, reactions, and potential applications. This could involve developing new synthetic routes, investigating its reactivity under different conditions, and exploring its use in various fields such as medicine or materials science .

properties

IUPAC Name

3-cyclohexylsulfonyl-1-[4-(trifluoromethoxy)phenyl]sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO5S2/c17-16(18,19)25-12-6-8-14(9-7-12)27(23,24)20-10-15(11-20)26(21,22)13-4-2-1-3-5-13/h6-9,13,15H,1-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEHAVBNNVUJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine

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